molecular formula C24H22N4O3S B2402118 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide CAS No. 893951-28-5

4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide

Cat. No. B2402118
CAS RN: 893951-28-5
M. Wt: 446.53
InChI Key: XHUCBYLVMFSDMB-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Antibacterial Activities : Some derivatives of 4-(1,3-dioxoisoindolin-2-yl)butanamide have shown promising antibacterial activity, indicating potential use in antimicrobial treatments (Budak et al., 2017).
  • Antifungal Activities : Similarly, the compounds have exhibited notable antifungal properties, suggesting their potential in addressing fungal infections (Patel & Dhameliya, 2010).

Anticonvulsant and Anticancer Applications

  • Anticonvulsant Potential : Certain derivatives have demonstrated the ability to suppress convulsions induced by electrical seizures, indicating a potential application in anticonvulsant therapies (Ahuja, Husain, & Siddiqui, 2014).
  • Anticancer Activity : Research has identified potential anticancer properties in derivatives, suggesting a role in cancer treatment strategies (Tumosienė et al., 2020).

Enzyme Inhibition and Molecular Docking

  • Enzyme Inhibition : Some studies have found that derivatives of 4-(1,3-dioxoisoindolin-2-yl)butanamide can effectively inhibit enzymes like acetylcholinesterase and carbonic anhydrase, which could be relevant in treating related disorders (Kocyigit et al., 2019).
  • Molecular Docking Studies : These compounds have also been a subject of molecular docking studies, which helps in understanding their potential interactions with various biological targets (Nikalje, Hirani, & Nawle, 2015).

Applications in Material Science

  • Photo-Responsive Materials : Certain derivatives have shown properties indicating their suitability as photo-responsive materials, which could have applications in material science (Yu et al., 2012).

Therapeutic Applications

  • Antihypertensive Agents : Research has explored derivatives for their potential antihypertensive and diuretic activities, which may contribute to new treatments for hypertension (Ali et al., 2011).

Synthesis and Chemical Studies

  • Synthesis and Characterization : Various studies have focused on the synthesis and structural characterization of 4-(1,3-dioxoisoindolin-2-yl)butanamide derivatives, which is fundamental to understanding their properties and potential applications (Faghihi, Absalar, & Hajibeygi, 2010).

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-15-8-10-16(11-9-15)28-22(19-13-32-14-20(19)26-28)25-21(29)7-4-12-27-23(30)17-5-2-3-6-18(17)24(27)31/h2-3,5-6,8-11H,4,7,12-14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUCBYLVMFSDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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